molecular formula C17H13N3O4S3 B12170444 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B12170444
M. Wt: 419.5 g/mol
InChI Key: XPZWBSFKZTUEAG-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenesulfonamide with thiophene-2-carboxylic acid under acidic conditions to form the benzothiazole core. This intermediate is then reacted with 4-(thiophen-2-yl)-1,3-thiazole-2-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combined benzothiazole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to simpler benzothiazole or thiazole derivatives.

Properties

Molecular Formula

C17H13N3O4S3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H13N3O4S3/c21-15(19-17-18-12(10-26-17)13-5-3-9-25-13)7-8-20-16(22)11-4-1-2-6-14(11)27(20,23)24/h1-6,9-10H,7-8H2,(H,18,19,21)

InChI Key

XPZWBSFKZTUEAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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